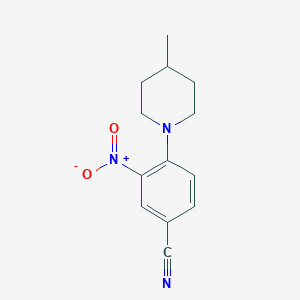
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile” is a complex organic molecule that contains a piperidine ring, a nitro group, and a nitrile group. Piperidine is a common structure in many pharmaceuticals . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of pharmaceuticals, dyes, and polymers. The nitrile group consists of a carbon triple-bonded to a nitrogen and is often found in organic compounds used in rubber products, pharmaceuticals, and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, the nitro group is a strong electron-withdrawing group, and the nitrile group also has polar characteristics .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The nitro group could undergo reduction reactions to form amines, and the nitrile group could be hydrolyzed to form carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Bifunctional Amidination Reagent
Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, synthesized from commercially available 4-hydroxybenzonitrile, serves as a novel amidination reagent. This compound's incorporation into proteins can be spectroscopically determined. Its application in modifying enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase has been demonstrated, with minimal impact on their enzymatic activities. The nitro groups in this compound can be gently reduced without altering the enzymatic function, offering utility in biochemical research and enzyme modification studies (Müller & Pfleiderer, 1978).
Nitration and Rearrangement Studies
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is related to compounds studied in the nitration of dimethylbenzonitriles. Research shows that reacting dimethylbenzonitriles with nitric acid in acetic anhydride forms 1,4-(nitroacetoxy-) adducts, leading to significant structural rearrangements. These studies contribute to the understanding of nitro-group behavior in complex organic molecules, relevant for synthesizing various nitrobenzonitrile derivatives (Fischer & Greig, 1973).
Hydrogenation Research
Investigations into the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, reveal insights into the effects of nitro group positioning on hydrogenation outcomes. Research using Raney nickel catalysts indicates that the proximity of the nitro group to the nitrile group significantly influences the hydrogenation process. This knowledge is essential for developing methods to synthesize primary amines from nitrobenzonitriles, a key process in the production of various pharmaceutical and industrial chemicals (Koprivova & Červený, 2008).
Thermophysical Studies
Thermophysical behavior of nitrobenzonitriles, including derivatives similar to this compound, has been analyzed through differential scanning calorimetry. These studies measure temperatures, enthalpies, and entropies of fusion processes, providing essential data for understanding the physical properties of these compounds across different temperatures. Such information is vital for the application of these compounds in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002).
Corrosion Inhibition Studies
Research into benzonitrile derivatives, similar to this compound, demonstrates their potential as corrosion inhibitors. Studies involving experimental and computational methods reveal that such compounds can effectively inhibit corrosion on mild steel surfaces in acidic environments. This application is critical in industrial settings where metal preservation is essential (Chaouiki et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCANUHEBGIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)
![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)
![8-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2597101.png)



![Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2597108.png)




![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)